REACTION_CXSMILES
|
[C:1]1([C:11](OC)=[O:12])([C:7]([O:9][CH3:10])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[CH3:10][O:9][C:7]([C:1]1([CH:11]=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)=[O:8] |f:1.2|
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Name
|
|
Quantity
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2.8 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction mixture was quenched with saturated aqueous NH4Cl solution (11 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite@
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |